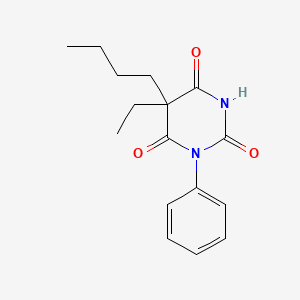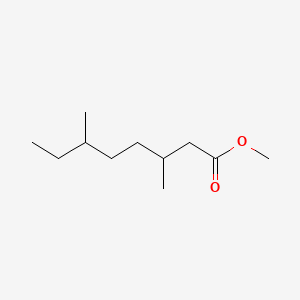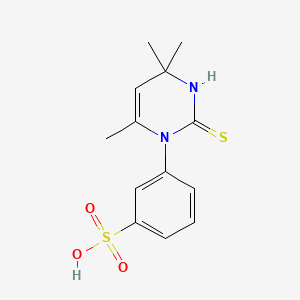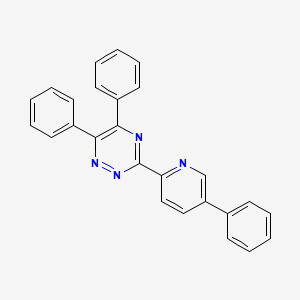
3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes phenyl and pyridyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine typically involves the reaction of 5-phenyl-2-pyridyl hydrazine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to temperatures around 80-100°C to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit interesting magnetic and electronic properties.
Biology: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its unique structure allows for the modification of functional groups to enhance biological activity.
Materials Science: It is investigated for its photoluminescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through its nitrogen atoms. This coordination can influence the electronic structure and reactivity of the metal center. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-pyridyl-5,6-dihydro-1,2,4-triazolo[1,5-c]quinazolines: These compounds share a similar triazine core but differ in the attached functional groups and overall structure.
Biphenyl-3,5-diyl bis(tert-butyl nitroxides): These compounds have a biphenyl core with nitroxide groups, exhibiting different chemical and physical properties.
Uniqueness
3-(5-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine is unique due to its specific arrangement of phenyl and pyridyl groups around the triazine ring. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in coordination chemistry and materials science.
Properties
Molecular Formula |
C26H18N4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5,6-diphenyl-3-(5-phenylpyridin-2-yl)-1,2,4-triazine |
InChI |
InChI=1S/C26H18N4/c1-4-10-19(11-5-1)22-16-17-23(27-18-22)26-28-24(20-12-6-2-7-13-20)25(29-30-26)21-14-8-3-9-15-21/h1-18H |
InChI Key |
AJVPAXRHHPAFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


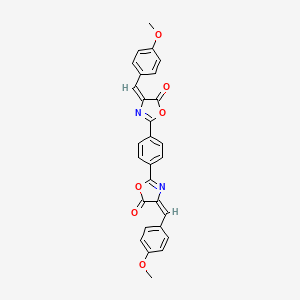

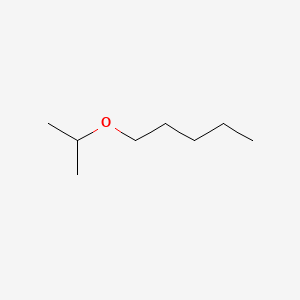

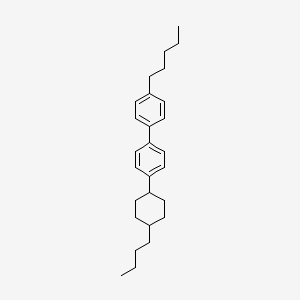
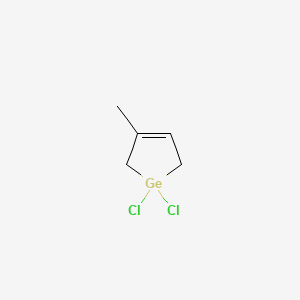
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
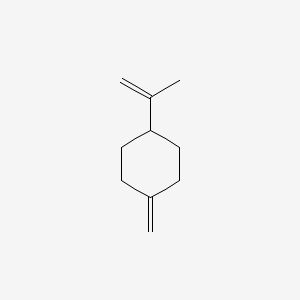
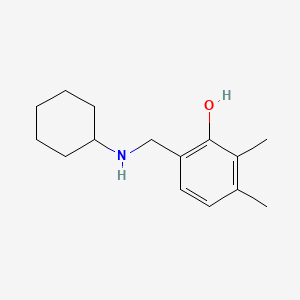
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
